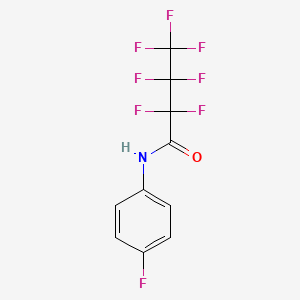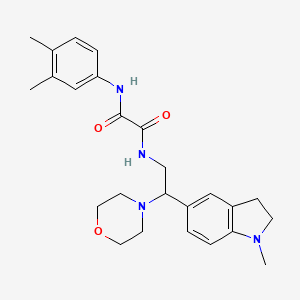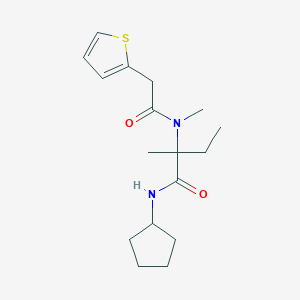
N-cyclopentyl-2-methyl-2-(N-methyl-2-(thiophen-2-yl)acetamido)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-methyl-2-(N-methyl-2-(thiophen-2-yl)acetamido)butanamide, also known as CP-47,497, is a synthetic cannabinoid that has been widely used in scientific research. This compound is known to interact with the endocannabinoid system in the human body, which is responsible for regulating various physiological processes such as appetite, pain sensation, mood, and memory.
Mécanisme D'action
N-cyclopentyl-2-methyl-2-(N-methyl-2-(thiophen-2-yl)acetamido)butanamide binds to the cannabinoid receptors in the human body, which are located in the brain, immune system, and other organs. This binding activates the endocannabinoid system, which regulates various physiological processes such as appetite, pain sensation, mood, and memory.
Biochemical and Physiological Effects:
N-cyclopentyl-2-methyl-2-(N-methyl-2-(thiophen-2-yl)acetamido)butanamide has been shown to have various biochemical and physiological effects in the human body. It has been shown to increase appetite, reduce pain sensation, and improve memory function. It has also been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclopentyl-2-methyl-2-(N-methyl-2-(thiophen-2-yl)acetamido)butanamide in lab experiments is its ability to selectively target the endocannabinoid system, which makes it a useful tool for studying the effects of cannabinoids on various physiological processes. However, one limitation of using this compound is its potential for toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving N-cyclopentyl-2-methyl-2-(N-methyl-2-(thiophen-2-yl)acetamido)butanamide. One potential direction is to study its potential use in cancer treatment, as it has been shown to have anti-cancer properties. Another potential direction is to study its effects on the immune system and its potential use in treating autoimmune disorders. Additionally, further research is needed to fully understand the potential risks and benefits of using N-cyclopentyl-2-methyl-2-(N-methyl-2-(thiophen-2-yl)acetamido)butanamide in scientific research.
Méthodes De Synthèse
N-cyclopentyl-2-methyl-2-(N-methyl-2-(thiophen-2-yl)acetamido)butanamide can be synthesized using various methods, including the reaction of cyclopentanone with methylamine, followed by the reaction of the resulting product with thiophene-2-carboxylic acid, and then acetylation of the amine group with acetic anhydride. The final product is obtained by the reaction of the resulting intermediate with N-methylbutyramide.
Applications De Recherche Scientifique
N-cyclopentyl-2-methyl-2-(N-methyl-2-(thiophen-2-yl)acetamido)butanamide has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes. This compound has been used to study the effects of cannabinoids on pain perception, appetite regulation, and memory function. It has also been used to study the effects of cannabinoids on cancer cells and their potential use in cancer treatment.
Propriétés
IUPAC Name |
N-cyclopentyl-2-methyl-2-[methyl-(2-thiophen-2-ylacetyl)amino]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S/c1-4-17(2,16(21)18-13-8-5-6-9-13)19(3)15(20)12-14-10-7-11-22-14/h7,10-11,13H,4-6,8-9,12H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWVNUOXVNAYAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)NC1CCCC1)N(C)C(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-methyl-2-(N-methyl-2-(thiophen-2-yl)acetamido)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B2976749.png)
![N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2976750.png)
![8-(3-(dimethylamino)propyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2976751.png)
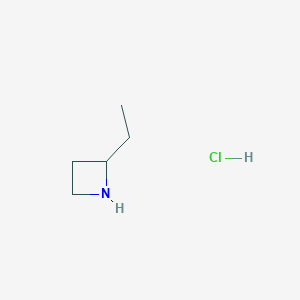
![5-(3-fluoro-4-methylanilino)-7-methyl-2-[2-oxo-2-(1-pyrrolidinyl)ethyl][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2976755.png)

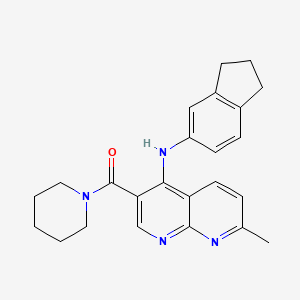
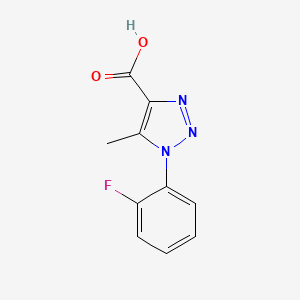

![1-{[1-(4-fluoro-3-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}-4-pyridin-2-ylpiperazine](/img/structure/B2976764.png)
